

Spectroscopic Profile of 2-Trifluoromethyl-4-hydroxymethylthiazole: A Technical Guide

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)thiazol-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-trifluoromethyl-4-hydroxymethylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic values derived from closely related structural analogs and established spectroscopic principles. Detailed, generalized experimental protocols for the acquisition of such data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-trifluoromethyl-4-hydroxymethylthiazole. These values are based on the analysis of structurally similar compounds and theoretical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
H-5 (thiazole ring)	7.3 - 7.6	Singlet (s)	-	The chemical shift is influenced by the adjacent trifluoromethyl and hydroxymethyl groups.
-CH ₂ OH (methylene)	4.7 - 4.9	Doublet (d)	~6	Coupled to the hydroxyl proton. May appear as a singlet upon D ₂ O exchange.
-CH ₂ OH (hydroxyl)	2.5 - 3.5	Triplet (t)	~6	Broad signal, exchangeable with D ₂ O. Chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C-2 (thiazole ring)	160 - 165 (quartet, JC-F \approx 35-40 Hz)	Attached to the trifluoromethyl group.
C-4 (thiazole ring)	150 - 155	Attached to the hydroxymethyl group.
C-5 (thiazole ring)	115 - 120	
-CF ₃	120 - 125 (quartet, JC-F \approx 270-280 Hz)	Strong quartet due to coupling with three fluorine atoms.
-CH ₂ OH	55 - 60	

Table 3: Predicted ¹⁹F NMR Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
-CF ₃	-60 to -65	Singlet (s)	Relative to CFCl ₃ as an external standard.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

Ionization Mode	Predicted m/z	Fragment	Notes
Electron Ionization (EI)	183	[M] ⁺	Molecular ion peak.
	164	[M-F] ⁺	Loss of a fluorine atom.
	154	[M-CH ₂ OH] ⁺	Loss of the hydroxymethyl group.
	114	[M-CF ₃] ⁺	Loss of the trifluoromethyl group.
Electrospray Ionization (ESI)	184	[M+H] ⁺	Protonated molecular ion in positive ion mode.
	206	[M+Na] ⁺	Sodium adduct in positive ion mode.

Vibrational and Electronic Spectroscopy

Table 5: Predicted Infrared (IR) Spectroscopy Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3200 - 3500	O-H stretch	Broad, Strong	Characteristic of the hydroxyl group.
2850 - 2960	C-H stretch (sp ³)	Medium	From the methylene group.
~3100	C-H stretch (sp ²)	Weak	From the thiazole ring C-H.
1600 - 1650	C=N stretch	Medium	Thiazole ring vibration.
1400 - 1500	C=C stretch	Medium	Thiazole ring vibration.
1100 - 1300	C-F stretch	Strong	Characteristic of the trifluoromethyl group.
1000 - 1050	C-O stretch	Strong	From the primary alcohol.

Table 6: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Trifluoromethyl-4-hydroxymethylthiazole

λ _{max} (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Solvent	Electronic Transition
~240 - 260	5,000 - 10,000	Ethanol or Methanol	π → π*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols can be adapted for 2-trifluoromethyl-4-hydroxymethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ^1H and ^{13}C NMR).
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field spectrometer.
 - Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.
- ^{19}F NMR Spectroscopy:
 - Acquire the spectrum on a spectrometer equipped with a fluorine probe.
 - Use a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm). No internal standard is required if an external reference (e.g., CFCl_3) is used for calibration.

Mass Spectrometry (MS)

- Electron Ionization (EI-MS):
 - Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Use a standard ionization energy of 70 eV.
- Electrospray Ionization (ESI-MS):

- Prepare a dilute solution of the sample (1-10 $\mu\text{g}/\text{mL}$) in a solvent mixture compatible with ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode.
- Infuse the solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the instrument and analyte.

Infrared (IR) Spectroscopy

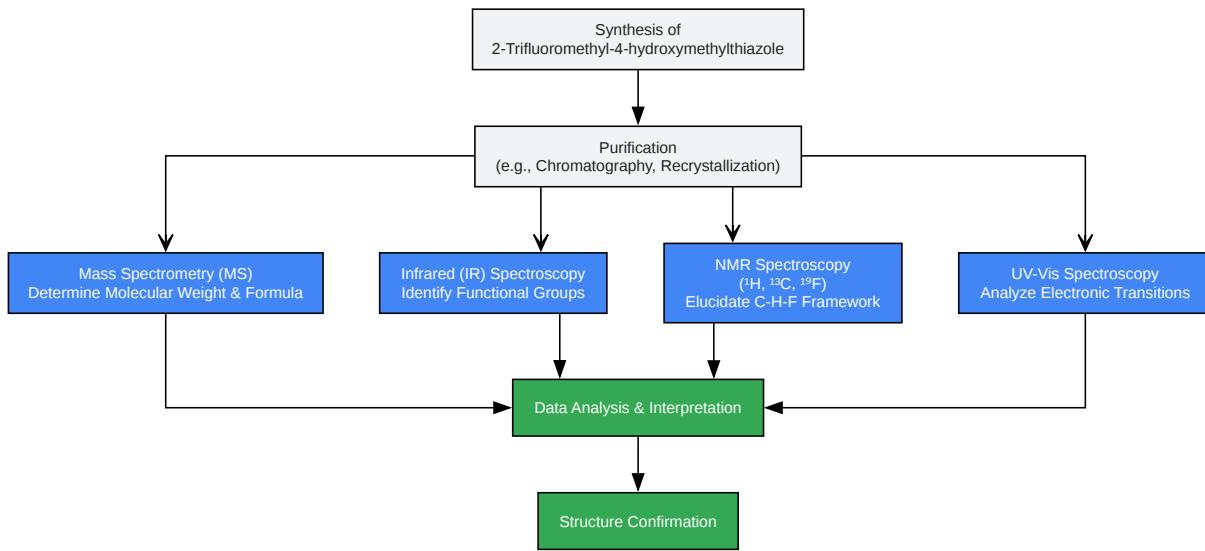
- Attenuated Total Reflectance (ATR-FTIR):
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Apply pressure using the anvil to ensure good contact.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette (typically 1 cm path length). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
- Spectrum Acquisition:
 - Record a baseline spectrum of the pure solvent in the cuvette.
 - Record the sample spectrum over a range of approximately 200-400 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 2-trifluoromethyl-4-hydroxymethylthiazole.



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